REACTION_CXSMILES
|
Cl[CH2:2][C:3]([CH3:17])([CH3:16])[C:4]([C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[C:8]([O:14][CH3:15])[CH:7]=1)=O.O.[NH2:19][NH2:20]>CCO>[CH3:15][O:14][C:8]1[CH:7]=[C:6]([C:4]2[C:3]([CH3:17])([CH3:16])[CH2:2][NH:20][N:19]=2)[CH:11]=[CH:10][C:9]=1[O:12][CH3:13] |f:1.2|
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
ClCC(C(=O)C1=CC(=C(C=C1)OC)OC)(C)C
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100 mL round bottom flask equipped with a stir bar
|
Type
|
CUSTOM
|
Details
|
consumption of SM
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
was removed under high vacuum for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Amount obtained
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=CC1OC)C1=NNCC1(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |